molecular formula C12H14O4 B14517475 2-(3-Acetylphenoxy)-2-methylpropanoic acid CAS No. 62809-82-9

2-(3-Acetylphenoxy)-2-methylpropanoic acid

Cat. No.: B14517475
CAS No.: 62809-82-9
M. Wt: 222.24 g/mol
InChI Key: SARQEDAMKBZJQX-UHFFFAOYSA-N
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Description

2-(3-Acetylphenoxy)-2-methylpropanoic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of phenoxyacetic acid, characterized by the presence of an acetyl group attached to the phenoxy ring and a methyl group on the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetylphenoxy)-2-methylpropanoic acid typically involves the reaction of 3-acetylphenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion formed from 3-acetylphenol attacks the electrophilic carbon of the bromo compound, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetylphenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron (Fe) and conditions such as elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives depending on the substituent introduced.

Scientific Research Applications

2-(3-Acetylphenoxy)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3-Acetylphenoxy)-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Acetylphenoxy)acetic acid
  • 2-(3-Acetylphenoxy)propanoic acid
  • 2-(3-Acetylphenoxy)butanoic acid

Uniqueness

2-(3-Acetylphenoxy)-2-methylpropanoic acid is unique due to the presence of both an acetyl group and a methyl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

62809-82-9

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-(3-acetylphenoxy)-2-methylpropanoic acid

InChI

InChI=1S/C12H14O4/c1-8(13)9-5-4-6-10(7-9)16-12(2,3)11(14)15/h4-7H,1-3H3,(H,14,15)

InChI Key

SARQEDAMKBZJQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC(C)(C)C(=O)O

Origin of Product

United States

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